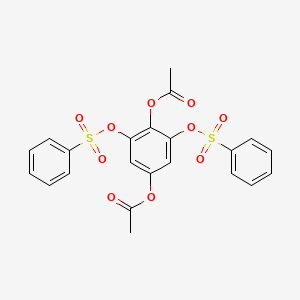
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of phenylsulfonyl groups attached to a phenylenediacetate backbone, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate typically involves the reaction of 2,6-dihydroxy-1,4-phenylenediacetate with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
2,6-Dihydroxy-1,4-phenylenediacetate+2Phenylsulfonyl chloride→this compound+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form phenylsulfinates.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfonic acids, while reduction with sodium borohydride produces phenylsulfinates.
Scientific Research Applications
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate involves its interaction with molecular targets through its phenylsulfonyl groups. These groups can form strong interactions with nucleophilic sites on biomolecules, leading to various biochemical effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(benzoyloxy)-1,4-phenylenediacetate
- 2,6-Bis(methanesulfonyl)oxy)-1,4-phenylenediacetate
- 2,6-Bis(trifluoromethanesulfonyl)oxy)-1,4-phenylenediacetate
Uniqueness
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate is unique due to its specific phenylsulfonyl groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C22H18O10S2 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
[4-acetyloxy-3,5-bis(benzenesulfonyloxy)phenyl] acetate |
InChI |
InChI=1S/C22H18O10S2/c1-15(23)29-17-13-20(31-33(25,26)18-9-5-3-6-10-18)22(30-16(2)24)21(14-17)32-34(27,28)19-11-7-4-8-12-19/h3-14H,1-2H3 |
InChI Key |
BXWVRVCDUUMABO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=CC=C2)OC(=O)C)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















